molecular formula C14H9Cl2NO B024368 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 183483-27-4

3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

カタログ番号: B024368
CAS番号: 183483-27-4
分子量: 278.1 g/mol
InChIキー: DWTNZSPULCBHRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (CAS: 183483-27-4) is a bicyclic aromatic compound featuring a fused benzo-cycloheptapyridine scaffold with chlorine substituents at positions 3 and 8. Its molecular formula is C₁₄H₈Cl₂NO, with a molecular weight of 277.12 g/mol. This compound is structurally related to intermediates used in antihistamine synthesis, such as loratadine precursors, but distinct due to its dichloro substitution pattern .

特性

IUPAC Name

6,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c15-10-3-4-12-8(5-10)1-2-9-6-11(16)7-17-13(9)14(12)18/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTNZSPULCBHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C3=C1C=C(C=C3)Cl)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595797
Record name 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183483-27-4
Record name 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Reaction Mechanism

A documented route involves the use of Grignard reagents to facilitate cyclization. The synthesis begins with 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile as the starting material. Treatment with alkyl or aryl magnesium halides (e.g., methylmagnesium bromide) generates a nucleophilic intermediate, which undergoes intramolecular attack on the nitrile group. Acidic workup (e.g., hydrochloric acid) promotes dehydration, yielding the tricyclic framework.

Optimization Strategies

  • Temperature Control : Maintaining the reaction at −10°C during Grignard addition minimizes side reactions such as over-addition or polymerization.

  • Solvent Selection : Tetrahydrofuran (THF) is preferred for its ability to solubilize both organic and organometallic species, enhancing reaction homogeneity.

  • Post-Reaction Quenching : Gradual addition of saturated ammonium chloride ensures safe decomposition of excess Grignard reagent while stabilizing the product.

Low-Valent Titanium Reductive Coupling

Reaction Conditions

An alternative method employs low-valent titanium (TiCl3/LiAlH4) to mediate reductive coupling between ethyl 4-oxopiperidine-1-carboxylate and chlorinated aromatic precursors. This single-electron transfer (SET) process generates ketyl radicals that undergo cross-coupling to form the central cycloheptane ring.

Key Parameters

  • Anhydrous Environment : Moisture-sensitive titanium reagents necessitate strict use of dry solvents (e.g., distilled THF) and inert atmospheres (N2 or Ar).

  • Stoichiometry : A 1:1 molar ratio of titanium to substrate balances reactivity and cost efficiency.

  • Workup Protocol : Filtration through Celite followed by column chromatography (silica gel, hexane/ethyl acetate) isolates the product in 60–75% yield.

Chlorination Strategies for Position-Specific Substitution

Directed Ortho-Metalation

Introducing the second chlorine atom at position 3 often requires regioselective methods. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) enables deprotonation at the meta position relative to existing substituents. Subsequent quenching with chlorine gas or N-chlorosuccinimide (NCS) installs the chlorine atom.

Challenges

  • Steric Hindrance : Bulky directing groups may impede metalation at the desired position.

  • Side Reactions : Over-chlorination or ring-opening can occur if reaction times exceed optimal durations (typically 2–4 hours).

Comparative Analysis of Synthetic Methods

ParameterGrignard-Mediated RouteTitanium Reductive Coupling
Yield 65–80%60–75%
Reaction Time 8–12 hours6–8 hours
Scalability Suitable for multi-kilogram batchesLimited by titanium reagent cost
Purity ≥95% after crystallization≥90% (requires chromatography)

Industrial-Scale Production Challenges

Cost-Efficiency Considerations

  • Grignard Route : Economical for large-scale synthesis due to reagent affordability but requires corrosion-resistant equipment for acid handling.

  • Titanium Route : Higher reagent costs and stringent anhydrous conditions limit its utility to small-scale or high-value applications.

Regulatory Compliance

  • Impurity Profiling : HPLC analysis with a C8 column (150 mm × 4.6 mm, 5 µm) and UV detection at 254 nm ensures adherence to ICH guidelines for related substances.

  • Waste Management : Titanium-mediated methods generate metal-containing waste, necessitating specialized disposal protocols.

化学反応の分析

Types of Reactions

3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

科学的研究の応用

Scientific Research Applications

Research indicates that compounds related to 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one exhibit notable biological activities:

  • Antihistaminic Activity : As a structural analog of loratadine, it may possess antihistaminic properties that warrant further investigation.
  • Potential Anticancer Properties : Preliminary studies suggest that similar compounds may influence cancer cell proliferation and apoptosis pathways.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for developing methods to detect and quantify impurities in pharmaceutical formulations. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed.

Case Study 1: Impurity Profiling of Loratadine

A study conducted by researchers focused on the impurity profile of loratadine highlighted the importance of monitoring this compound during the drug development process. The research utilized HPLC to quantify this impurity in various formulations and established acceptable limits based on regulatory guidelines.

Case Study 2: Biological Evaluation

In a biological evaluation study, researchers assessed the antihistaminic activity of several derivatives related to loratadine. The findings suggested that certain structural modifications could enhance efficacy while reducing side effects. This study included this compound as part of a broader analysis of structure-activity relationships (SAR).

類似化合物との比較

Bromo-Chloro Analog: 3-Bromo-8-chloro Derivative

The 3-bromo-8-chloro variant (CAS: 156073-28-8, C₁₄H₉BrClNO) demonstrates how halogen size impacts properties:

  • Therapeutic Potential: Brominated derivatives are investigated as antitumor agents, suggesting dichloro compounds could be optimized for similar applications .

Deschloro Impurity

The deschloro impurity (lacking the 8-chloro substituent) exhibits reduced receptor binding affinity in loratadine, highlighting the critical role of halogenation in pharmacological efficacy .

生物活性

3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is a heterocyclic compound that has garnered attention for its potential biological activities. Its structural features suggest possible applications in pharmacology, particularly in the treatment of allergic and inflammatory conditions.

  • Molecular Formula : C14H9Cl2N O
  • Molecular Weight : 278.13 g/mol
  • CAS Number : 183483-27-4
  • Purity : >95% (HPLC)

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including anti-inflammatory and antihistaminic effects. The following sections detail specific findings from various studies.

Antihistaminic Activity

Several studies have explored the antihistaminic properties of related compounds within the benzo[5,6]cycloheptapyridine class. For instance:

  • Study by Villani et al. (1972) : This foundational work demonstrated that related compounds possess potent antihistaminic activity, suggesting that 3,8-Dichloro derivatives may similarly inhibit histamine receptors effectively .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound:

  • Heterocyclic N-Oxide Derivatives : A patent describes derivatives of benzo[5,6]cycloheptapyridines that exhibit anti-inflammatory properties. These compounds may act by inhibiting pro-inflammatory cytokines and mediators in cellular models .

The mechanism by which this compound exerts its biological effects may involve:

  • Histamine Receptor Blockade : Similar compounds have been shown to interact with H1 and H2 histamine receptors.
  • Inhibition of Cytokine Production : Anti-inflammatory activity may be mediated through the downregulation of TNF-alpha and IL-6 production in immune cells.

Case Studies and Research Findings

StudyFindings
Villani et al. (1972)Demonstrated antihistaminic properties in related compounds.
Patent on Heterocyclic N-OxidesDescribed anti-inflammatory effects through cytokine inhibition.
Recent Pharmacological ReviewSuggested potential applications in treating allergic reactions and inflammatory diseases based on structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal HPLC conditions for analyzing 3,8-dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one and its related substances?

  • Methodological Answer : Use a silica-based C8 column (150 mm × 4.6 mm, 5 µm) with a mobile phase flow rate of 1.0 mL/min and UV detection at 254 nm. Column temperature should be maintained between 25–35°C. This setup is validated for resolving the target compound from potential impurities like 4,8-dichloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one .

Q. What synthetic routes are available for preparing this compound, and how do they compare in yield and scalability?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : React 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one with Grignard reagents (e.g., alkyl/aryl magnesium halides) followed by acid-catalyzed dehydration to form intermediates like 8-chlorol-1-piperidiylidene derivatives. Yields range from 65–80% depending on the Grignard reagent .
  • Route 2 : Low-valent titanium-mediated reductive coupling with ethyl 4-oxopiperidine-1-carboxylate, achieving 60–75% yield. This method avoids harsh dehydrating agents but requires strict anhydrous conditions .
    • Table 1 : Comparison of Synthetic Routes
MethodYield (%)Key AdvantageLimitation
Grignard + Acid65–80Scalable, established protocolRequires strong acids
Titanium Reductive60–75Mild conditionsSensitive to moisture

Q. How is the compound structurally characterized using spectroscopic techniques?

  • Methodological Answer : Confirm the structure via:

  • <sup>13</sup>C NMR : Key peaks include δ 167.6 (carbonyl), 162.1–161.6 (aromatic carbons), and 132.6–120.9 (cycloheptane/pyridine carbons) .
  • HRMS : Expected [M+H]<sup>+</sup> for C22H23ClN2O2 is 382.2159 (experimental: 382.2153) .

Advanced Research Questions

Q. What reaction mechanisms underpin the titanium-catalyzed reductive coupling of this compound with ketones?

  • Methodological Answer : The reaction proceeds via single-electron transfer (SET) from low-valent titanium to the ketone, generating ketyl radicals. These radicals undergo cross-coupling with the pyridinone moiety, followed by protonation to form the final product. Mechanistic studies suggest that steric hindrance at the coupling site influences regioselectivity .

Q. How can impurities like 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one be quantified and controlled during synthesis?

  • Methodological Answer : Use HPLC with a reference standard (CAS 31251-41-9) for impurity profiling. Key steps:

  • Sample Prep : Dissolve the crude product in acetonitrile and filter (0.45 µm).
  • Calibration : Prepare a 0.1% w/v solution of the impurity for spiking experiments.
  • Acceptance Criteria : Impurity levels should not exceed 0.15% per ICH guidelines .

Q. What strategies improve the efficiency of one-pot synthesis methods for derivatives like ethyl 4-(8-chloro-4-pentyl-...)-piperidine-1-carboxylate?

  • Methodological Answer : Optimize reaction parameters:

  • Temperature : Maintain 40°C during Grignard addition to minimize side reactions.
  • Catalyst : Use 1,3-dimethylimidazolidin-2-one (10 mol%) to stabilize intermediates.
  • Workup : Purify via flash chromatography (petroleum ether/EtOAc = 2:1) to achieve >95% purity .

Q. How does ozonolysis of 8-alkoxyquinolines contribute to synthesizing tricyclic ketone precursors for this compound?

  • Methodological Answer : Ozonolysis of 8-methoxyquinoline generates 3-formyl-2-methoxycarbonylpyridine, which undergoes cyclocondensation with chloroacetone to form the benzo-cycloheptane framework. Key conditions:

  • Ozone Flow : 0.5 L/min at −78°C.
  • Post-Ozonolysis : Reductive workup with dimethyl sulfide stabilizes the aldehyde intermediate .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR shifts for the piperidine moiety: How to resolve?

  • Analysis : Variations arise from solvent effects (CDCl3 vs. DMSO-d6) and concentration. For consistency:

  • Standardization : Use CDCl3 at 25°C and 10 mg/mL concentration.
  • Referencing : Calibrate against TMS (δ 0.00 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 2
3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。